N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group and a biphenyl structure, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with biphenyl-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the chlorophenyl group.
Scientific Research Applications
N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-chlorophenyl)propylidene]hexanehydrazide
- N’-[(1E)-1-(4-chlorophenyl)propylidene]-2-(4-methylphenyl)-4-quinolinecarbohydrazide
Uniqueness
N’-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research fields. Its versatility in undergoing different chemical reactions also sets it apart from similar compounds .
Properties
Molecular Formula |
C22H19ClN2O |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)propylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O/c1-2-21(18-12-14-20(23)15-13-18)24-25-22(26)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,25,26)/b24-21+ |
InChI Key |
AWQQKQVYJWKBRE-DARPEHSRSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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